2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one , also known as 4,5,6,7-Tetrahydroindole , is a versatile building block used for the synthesis of more complex pharmaceutical compounds. It serves as an intermediate in the preparation of various organic molecules, including indoles and related heterocyclic structures .
Synthesis Analysis
- 4,5,6,7-Tetrahydroindoles are valuable intermediates due to their easy aromatization. They can be used to synthesize indoles, which are important heterocyclic structures with biological and pharmaceutical activities .
- One method involves condensing 4,5,6,7-tetrahydroindole with cyanoacetate, leading to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .
Molecular Structure Analysis
The molecular formula of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is C9H11NO . It has a tetrahydroindole core with a methyl group at position 2 .
Chemical Reactions Analysis
Scientific Research Applications
Enantioselective Synthesis and Catalysis
The synthesis of tetracyclic indolines, which share structural similarities with 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been a focus due to their presence in bioactive natural products and pharmaceuticals. An efficient method involving a three-component formal cycloaddition reaction has been developed for the rapid construction of optically active tetracyclic indolines. This method showcases the compound's role in facilitating the synthesis of complex molecules with high enantioselectivity, making it invaluable in the development of new drugs and materials (Kuang et al., 2018).
Organic Synthesis and Chemical Reactivity
In the realm of organic synthesis, the directing group's electronic nature has been manipulated to control the alkenylation of indoles at specific positions. This research illustrates the compound's versatility in facilitating selective chemical reactions, underpinning its potential in the synthesis of varied organic compounds with precise structural configurations (Lanke et al., 2016).
Cyclization and Derivative Formation
The compound has been used in palladium-catalyzed cyclization/carboalkoxylation reactions, leading to the formation of tetrahydrocarbazoles. This process highlights its utility in generating cyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals (Liu & Widenhoefer, 2004).
Vesicle Formation and Biomembrane Studies
Research into indole derivatives, closely related to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, has explored their ability to form stable vesicles, hinting at the potential role of such compounds in understanding membrane dynamics and the development of novel delivery systems for drugs and biomolecules (Abel et al., 2000).
Antimicrobial Activity
Further demonstrating the compound's utility in medicinal chemistry, derivatives of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one have shown promising antimicrobial activity. This includes the synthesis of new indole derivatives exhibiting potent antibacterial and antifungal activities, underscoring the potential for developing new therapeutic agents (Elsayed et al., 2011).
Future Directions
properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydroindol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYEKHYUGHTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431115 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one | |
CAS RN |
35308-68-0 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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